N-((5-phenylisoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-phenylisoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide, also known as PIM447, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent. PIM447 is a selective inhibitor of the PIM kinase family, which plays a crucial role in cell survival and proliferation.
Scientific Research Applications
N-((5-phenylisoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide has been extensively studied for its potential as a therapeutic agent in various types of cancer, including leukemia, lymphoma, and solid tumors. The PIM kinase family has been shown to play a crucial role in cell survival and proliferation, and the inhibition of these kinases has been suggested as a potential strategy for cancer treatment. This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, both in vitro and in vivo. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.
Mechanism of Action
N-((5-phenylisoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a selective inhibitor of the PIM kinase family, which consists of three isoforms: PIM1, PIM2, and PIM3. These kinases are involved in various cellular processes, including cell survival, proliferation, and differentiation. This compound binds to the ATP-binding site of PIM kinases and inhibits their activity, leading to the inhibition of downstream signaling pathways. The inhibition of PIM kinases has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. This compound has been shown to inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and solid tumors. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, suggesting that it may have anti-tumor effects.
Advantages and Limitations for Lab Experiments
One of the advantages of N-((5-phenylisoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is its selectivity for the PIM kinase family, which reduces the risk of off-target effects. In addition, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of this compound is its potential toxicity, which has been observed in preclinical studies. Further studies are needed to determine the optimal dose and dosing schedule of this compound to minimize toxicity while maximizing therapeutic efficacy.
Future Directions
There are several future directions for the study of N-((5-phenylisoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide. One potential direction is the development of combination therapies with this compound and other targeted therapies or chemotherapy agents. In addition, further studies are needed to determine the optimal patient population for this compound, as well as the optimal dose and dosing schedule. Finally, the development of biomarkers to predict response to this compound may be useful in identifying patients who are most likely to benefit from treatment.
Synthesis Methods
The synthesis of N-((5-phenylisoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide involves several steps, including the reaction of 5-phenylisoxazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(1H-pyrrol-1-yl)benzylamine to form the intermediate product, which is subsequently reacted with N-methylpiperazine to yield this compound. The synthesis of this compound has been reported in several scientific publications, and the compound is commercially available for research purposes.
properties
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-21(17-8-10-19(11-9-17)24-12-4-5-13-24)22-15-18-14-20(26-23-18)16-6-2-1-3-7-16/h1-14H,15H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOLJRMEIAIZAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.